REACTION_SMILES
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[F:1][c:2]1[cH:3][c:4]([CH2:8][C:9](=[O:10])[OH:11])[cH:5][cH:6][cH:7]1.[OH:17][N+:18]([O-:19])=[O:20].[S:12](=[O:13])(=[O:14])([OH:15])[OH:16]>>[F:1][c:2]1[cH:3][c:4]([CH2:8][C:9](=[O:10])[OH:11])[c:5]([N+:18](=[O:17])[O-:19])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1cccc(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C(O)Cc1cc(F)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |